Irsenontrine

Descripción general

Descripción

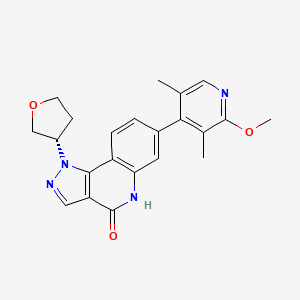

Irsenontrina, también conocida como E2027, es un inhibidor selectivo de la fosfodiesterasa 9 (PDE9). La fosfodiesterasa 9 es una enzima que descompone el monofosfato cíclico de guanosina (cGMP), que sirve como segundo mensajero en la función sináptica y la memoria. Irsenontrina está destinada a aumentar los niveles cerebrales de cGMP para mejorar la cognición y se está desarrollando para tratar la demencia con cuerpos de Lewy .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La Irsenontrina se sintetiza a través de una serie de reacciones químicas que involucran la formación de su estructura central y la posterior funcionalización. La ruta de síntesis generalmente implica los siguientes pasos:

- Formación de la estructura central a través de reacciones de ciclización.

- Introducción de grupos funcionales a través de reacciones de sustitución.

- Purificación y aislamiento del producto final.

Métodos de Producción Industrial

La producción industrial de Irsenontrina implica la ampliación de la ruta de síntesis para producir el compuesto en grandes cantidades. Este proceso incluye:

- Optimización de las condiciones de reacción para maximizar el rendimiento y la pureza.

- Uso de reactores y sistemas de purificación a escala industrial.

- Medidas de control de calidad para garantizar la coherencia y el cumplimiento de las normas reglamentarias .

Análisis De Reacciones Químicas

Tipos de Reacciones

La Irsenontrina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La Irsenontrina puede oxidarse para formar diferentes estados de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la Irsenontrina.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos en condiciones controladas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diversos derivados oxidados, mientras que la sustitución puede introducir diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

La Irsenontrina tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de la fosfodiesterasa.

Biología: Se investiga por sus efectos en la función sináptica y la memoria.

Medicina: Se desarrolla como un posible tratamiento para trastornos neurodegenerativos como la demencia con cuerpos de Lewy y la demencia por enfermedad de Parkinson.

Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos que se dirigen a las enzimas fosfodiesterasa

Mecanismo De Acción

La Irsenontrina ejerce sus efectos inhibiendo selectivamente la fosfodiesterasa 9. Esta inhibición evita la descomposición del monofosfato cíclico de guanosina, lo que lleva a niveles elevados de monofosfato cíclico de guanosina en el cerebro. Los niveles elevados de monofosfato cíclico de guanosina mejoran la función sináptica y la memoria. Los objetivos moleculares y las vías implicadas incluyen la vía de señalización del monofosfato cíclico de guanosina y sus efectos posteriores sobre la plasticidad sináptica y la comunicación neuronal .

Comparación Con Compuestos Similares

Compuestos Similares

Nilotinib: Un inhibidor de la tirosina quinasa investigado por sus efectos en los trastornos neurodegenerativos.

Bosutinib: Similar al Nilotinib, también es un inhibidor de la tirosina quinasa con posibles efectos neuroprotectores.

Ambroxol: Un agente mucolítico estudiado por sus propiedades neuroprotectoras.

Singularidad de la Irsenontrina

La Irsenontrina es única debido a su alta selectividad para la fosfodiesterasa 9, lo que la hace particularmente eficaz para aumentar los niveles de monofosfato cíclico de guanosina en el cerebro. Esta selectividad reduce la probabilidad de efectos fuera del objetivo y mejora su potencial como agente terapéutico para trastornos cognitivos .

Propiedades

IUPAC Name |

7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3S)-oxolan-3-yl]-5H-pyrazolo[4,3-c]quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJDCNZBABIEBZ-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4C5CCOC5)C(=O)N3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4[C@H]5CCOC5)C(=O)N3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429509-82-9 | |

| Record name | Irsenontrine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429509829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IRSENONTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54QB00NNRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

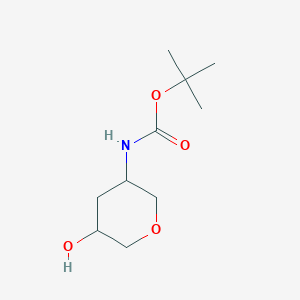

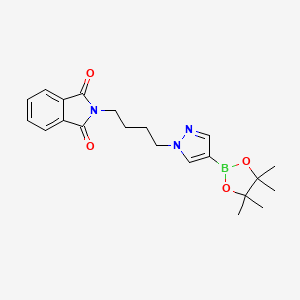

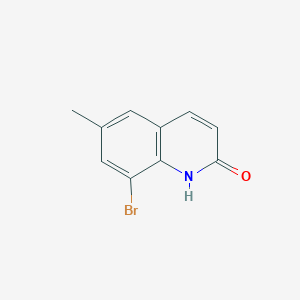

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

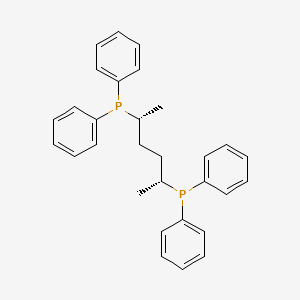

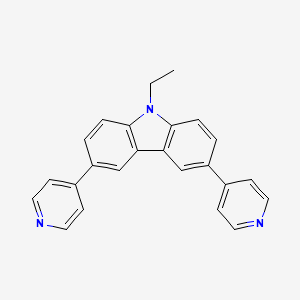

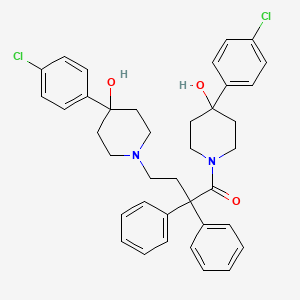

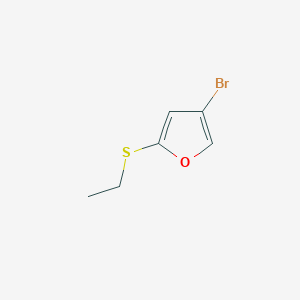

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole;oxalic acid](/img/structure/B3322235.png)

![9-([1,1'-Biphenyl]-4-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B3322207.png)